molecular formula C13H9ClFN3O B5711209 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole

1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole

Cat. No. B5711209
M. Wt: 277.68 g/mol
InChI Key: SQPMZAGAGOBMKH-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFB-TBO, and it belongs to the class of benzotriazole derivatives. The purpose of

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole is not fully understood. However, it is believed that the compound exhibits its electron-transport properties through a combination of intermolecular charge transfer and π-π stacking interactions. These interactions allow for efficient charge transport through the material, making it a promising material for use in electronic devices.
Biochemical and Physiological Effects:
There is currently limited research on the biochemical and physiological effects of 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole. However, it has been reported to be a relatively non-toxic compound and has not been associated with any significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole in laboratory experiments is its high purity and high yield synthesis method. This allows for consistent and reliable results in experiments. However, one of the limitations of using TFB-TBO is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole. One area of research is the development of new synthesis methods that can improve the solubility of the compound in organic solvents, making it easier to work with in laboratory experiments.
Another potential area of research is the development of new electronic devices that can utilize the electron-transport properties of TFB-TBO. This includes the development of new OFETs, OLEDs, and solar cells that can utilize this compound to improve their efficiency and performance.
Conclusion:
1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole is a promising compound with potential applications in various fields of scientific research. Its high purity and high yield synthesis method, combined with its excellent electron-transport and light absorption properties, make it a promising material for use in electronic devices and photovoltaics. While there is still much to learn about this compound, its potential for future research and development is significant.

Synthesis Methods

The synthesis of 1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole involves the reaction between 2-chloro-6-fluorobenzyl alcohol and 1H-1,2,3-benzotriazole in the presence of a base catalyst. The reaction is carried out at a temperature of 80-90°C for several hours, and the resulting product is purified using column chromatography. This method has been reported to yield high purity and high yield of TFB-TBO.

Scientific Research Applications

1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. TFB-TBO has been reported to exhibit excellent electron-transport properties, making it a promising material for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices.
Another potential application of TFB-TBO is in the field of photovoltaics. This compound has been reported to possess excellent light absorption properties, making it a promising material for use in organic solar cells. TFB-TBO has also been investigated for its potential use as a sensitizer in dye-sensitized solar cells (DSSCs).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methoxy]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O/c14-10-4-3-5-11(15)9(10)8-19-18-13-7-2-1-6-12(13)16-17-18/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPMZAGAGOBMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methoxy]benzotriazole

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